Mepirapim hydrochloride

Description

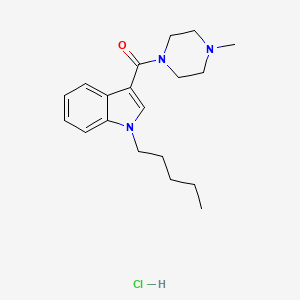

Structure

3D Structure of Parent

Properties

CAS No. |

2365542-30-7 |

|---|---|

Molecular Formula |

C19H28ClN3O |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C19H27N3O.ClH/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21;/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3;1H |

InChI Key |

PAIPEAYSOQABHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mepirapim Hydrochloride

Established Synthetic Routes for Mepirapim (B10765885) Hydrochloride Preparation

The primary established synthetic route to mepirapim hydrochloride proceeds through a multi-step sequence starting from indole (B1671886). This pathway involves the formation of key intermediates, including N-alkylated indoles and indole-3-carboxylic acids, followed by coupling with a piperazine (B1678402) moiety.

A common approach begins with the N-alkylation of the indole ring. For instance, indole is treated with a suitable alkylating agent, such as bromopentane, in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF), to yield 1-pentylindole. acs.org

Following N-alkylation, the 3-position of the indole ring is functionalized. One method involves a Friedel-Crafts acylation using trifluoroacetic anhydride (B1165640), which introduces a trifluoroacetyl group. This intermediate is then hydrolyzed, typically using a base like potassium hydroxide (B78521) (KOH), to afford the corresponding 1-pentyl-1H-indole-3-carboxylic acid. acs.org

The final key steps involve the coupling of the indole-3-carboxylic acid with a specific piperazine derivative. For the synthesis of the direct precursor to mepirapim, 1-pentyl-1H-indole-3-carboxylic acid is coupled with 1-Boc-piperazine. This amide bond formation is commonly achieved using standard peptide coupling reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org The resulting Boc-protected intermediate is then deprotected, often with an acid like hydrogen chloride (HCl) in dioxane, to yield the secondary amine (piperazine) as a hydrochloride salt. acs.org The synthesis of this compound is completed by reductive alkylation of this secondary amine with formaldehyde (B43269) to introduce the N-methyl group. acs.org

Optimized Synthesis Strategies for Research-Scale Production of this compound

For research-scale production, optimization of synthetic routes focuses on improving yields, simplifying purification processes, and ensuring the accessibility of starting materials. While specific optimization studies for the large-scale synthesis of this compound are not extensively published, the established route employs reactions that are generally considered robust and scalable for laboratory purposes.

The use of strong bases like sodium hydride for N-alkylation is efficient, though requires careful handling of anhydrous conditions. The three-step process to generate the indole-3-carboxylic acid intermediate—alkylation, trifluoroacetylation, and hydrolysis—has been described as operationally convenient and capable of producing multi-gram quantities of the precursor without the need for chromatography at each stage. nih.gov

The critical amide coupling step between the indole-3-carboxylic acid and the piperazine scaffold utilizes well-established and optimized coupling agents like EDC and HOBt, or alternatively TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their high efficiency and selectivity in peptide and amide synthesis. acs.orgnih.gov The choice of coupling reagent and conditions can be fine-tuned to maximize yield and minimize side products. For instance, the use of propylphosphonic anhydride (T3P) has been highlighted as an efficient reagent for selective amide formation under mild conditions. unmc.edu

Purification of the final products and intermediates is often achieved through standard laboratory techniques such as flash chromatography and recrystallization, which are suitable for research-scale quantities. acs.org The conversion of the final free base to its hydrochloride salt not only aids in purification by recrystallization but also improves the compound's stability and handling properties. acs.org

Derivatization Approaches for this compound Analogue Generation

The generation of this compound analogues is crucial for structure-activity relationship (SAR) studies. These efforts typically involve modifying the core structure at several key positions: the indole N1-alkyl chain, the piperazine ring, and the substituents on the piperazine nitrogen.

Indole Alkylation and Trifluoroacetylation in Mepirapim Analogue Synthesis

The N1-alkyl chain of the indole nucleus is a common site for modification. By substituting bromopentane with other alkyl halides, a variety of analogues can be generated. For example, using 5-fluoro-bromopentane in the initial N-alkylation step leads to the synthesis of fluorinated analogues. acs.org This reaction is typically carried out using sodium hydride in DMF. acs.org The subsequent trifluoroacetylation and hydrolysis sequence proceeds similarly to the parent compound synthesis, yielding a 1-(fluoroalkyl)-1H-indole-3-carboxylic acid intermediate, which serves as a building block for a range of fluorinated mepirapim derivatives. acs.org

Coupling Reactions with Piperazine Scaffolds for Mepirapim Derivatives

The piperazine moiety is a key structural element that can be readily modified. The standard synthesis utilizes 1-Boc-piperazine, which after coupling and deprotection, provides a secondary amine that can be further functionalized. acs.org By using different substituted piperazines in the initial coupling step, or by employing alternative heterocyclic scaffolds, a diverse library of analogues can be created. The amide coupling reaction, typically employing reagents like EDC·HCl and HOBt·H2O with a base such as triethylamine (B128534) (Et3N) in DMF, is robust enough to accommodate various piperazine derivatives. acs.orgresearchgate.net This approach allows for the introduction of different functionalities on the piperazine ring, influencing the compound's pharmacological profile.

Reductive Alkylation Techniques for Diverse Mepirapim Hydrochlorides

Reductive alkylation of the terminal piperazine nitrogen is a powerful and versatile method for generating a wide array of mepirapim analogues. Starting from the common intermediate, (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone hydrochloride, various aldehydes or ketones can be used to introduce different alkyl or arylalkyl groups. acs.org The reaction is typically performed in the presence of a reducing agent, with sodium triacetoxyborohydride (B8407120) being a favored choice due to its mildness and selectivity. acs.org This technique has been successfully used to synthesize analogues with N-ethyl, N-propyl, and N-benzyl substituents on the piperazine ring, starting from acetaldehyde, propanal, and benzaldehyde, respectively. acs.org The resulting free bases are then converted to their hydrochloride salts for purification and characterization. acs.org

Table 1: Synthesis of Mepirapim Analogues via Reductive Alkylation

| Starting Material | Reagent | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone | Formaldehyde | Sodium triacetoxyborohydride | Mepirapim (7) | 89% | acs.org |

| (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone | Acetaldehyde | Sodium triacetoxyborohydride | N-Ethyl analogue (8) | 93% | acs.org |

| (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone | Propanal | Sodium triacetoxyborohydride | N-Propyl analogue (9) | 95% | acs.org |

| (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone | Benzaldehyde | Sodium triacetoxyborohydride | N-Benzyl analogue (10) | 85% | acs.org |

Novel Synthetic Pathways for this compound and Its Analogues

While the established route provides a reliable method for synthesizing mepirapim and its derivatives, ongoing research in organic chemistry continues to produce novel methodologies for the construction of indole-3-carboxamides that could be applied to this class of compounds.

One area of innovation is the development of palladium-catalyzed carbonylative reactions. For example, a novel method has been reported for the synthesis of indole-3-carboxamide skeletons through the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes. bohrium.comrsc.org This approach uses nitroarenes as the nitrogen source and molybdenum hexacarbonyl as a carbon monoxide surrogate, offering a different disconnection strategy compared to the traditional amide coupling. bohrium.comrsc.org While not yet applied specifically to mepirapim, such transition-metal-catalyzed methods represent a potential novel pathway that could offer advantages in terms of step economy or substrate scope.

Another potential avenue for novel synthesis involves the direct C3 functionalization of free (N-H) indoles. Research has shown that N-indolyl triethylborate intermediates can react with various electrophiles, including those that would lead to the formation of the carboxamide linkage, under mild conditions. acs.org This could potentially streamline the synthesis by avoiding separate protection and deprotection steps.

Furthermore, the development of new coupling reagents and one-pot procedures for amide bond formation continues to be an active area of research. acs.org These advancements could lead to more efficient and environmentally benign syntheses of mepirapim and its analogues in the future. The application of these emerging synthetic technologies to the specific target of this compound would constitute a novel approach to its preparation.

Molecular Pharmacology and Receptor Interaction Mechanisms of Mepirapim Hydrochloride

Characterization of Cannabinoid Receptor Interactions of Mepirapim (B10765885) Hydrochloride

Mepirapim's primary pharmacological actions are initiated by its interaction with cannabinoid receptors, which are key components of the endocannabinoid system.

Mepirapim hydrochloride acts on cannabinoid receptors, with studies confirming it functions pharmacologically through the Cannabinoid Receptor 1 (CB1R). nih.govnih.gov While some early reports suggested a weak affinity for cannabinoid receptors, subsequent in-vivo research demonstrated that Mepirapim induces significant CB1R-mediated pharmacological effects, such as cannabinoid tetrad symptoms (e.g., hypothermia and hypomotility). nih.govmdpi.com

Binding affinity studies have quantified this interaction. This compound exhibits a binding affinity (K_i) for the CB1R of 112.86 nM. nih.govkoreascience.kr This affinity is lower than that of some potent synthetic cannabinoids like JWH-018. nih.gov Further investigation into its functional activity revealed that, in contrast to potent agonists, mepirapim did not cause a significant increase in the activation of extracellular signal-regulated kinase (ERK) in CB1R-expressing HEK-293 cells, which may suggest it acts as a partial agonist or exhibits biased signaling. nih.gov

Table 1: Comparative Binding Affinity (K_i) for CB1 Receptor

| Compound | K_i (nM) |

|---|---|

| This compound | 112.86 nih.govkoreascience.kr |

Chronic treatment with mepirapim has been shown to modulate the expression of its primary target, the CB1R, in key areas of the brain's reward circuitry. nih.gov In rodent models, mepirapim treatment led to a significant increase in the expression levels of CB1R in both the ventral tegmental area (VTA) and the nucleus accumbens (NAc). nih.govmdpi.com This upregulation of CB1R suggests a neuroadaptive response to the continuous presence of the compound.

Cannabinoid Receptor 1 (CB1R) Engagement by this compound

This compound Modulation of Neurotransmitter Systems

The engagement of CB1R by mepirapim initiates a cascade of neurochemical changes, most notably affecting the GABAergic and dopaminergic systems. nih.govresearchgate.net This interaction is a key mechanism underlying its addiction-related behaviors. nih.gov

This compound significantly impacts γ-aminobutyric acid (GABA) signaling, primarily through its action on CB1R. nih.gov The binding of synthetic cannabinoids to CB1R is known to suppress the release of the inhibitory neurotransmitter GABA. nih.govmdpi.com Mepirapim treatment has been found to decrease the expression of the GABA_A receptor in the VTA, indicating a reduction in GABAergic signaling capacity in this region. nih.govmdpi.com

The reduction in GABAergic inhibition caused by mepirapim leads to a subsequent hyperactivity of dopaminergic (DA) signaling pathways. nih.gov This disinhibition of dopamine (B1211576) neurons in the VTA results in increased dopamine signaling to the NAc, a critical process in reward and addiction. nih.govmdpi.com

Experimental findings support this mechanism, showing that mepirapim treatment increases the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the VTA. nih.govmdpi.com Concurrently, the expression of the Dopamine D1 Receptor (D1DR) is significantly increased in the NAc. nih.gov Microdialysis and enzyme-linked immunosorbent assays have confirmed that mepirapim causes a dose-dependent increase in dopamine levels in both the VTA and NAc. nih.govresearchgate.net

The collective changes in cannabinoid receptor expression and neurotransmitter systems constitute a state of neurochemical maladaptation. nih.govmdpi.com Mepirapim induces a decrease in GABAergic signaling and a corresponding increase in dopaminergic signaling within the brain's reward circuit. nih.govnih.gov This imbalance is considered a core molecular mechanism for the addiction-related behaviors observed in rodent models. nih.gov

High-dose treatment with mepirapim can lead to further maladaptation of the dopamine system, resulting in neurotoxic effects. nih.govresearchgate.net Studies investigating high-dose exposure have reported subsequent decreases in dopamine levels and reduced tyrosine hydroxylase expression, contributing to Parkinson's disease-related symptoms in mice. nih.govresearchgate.net This indicates that mepirapim can induce profound and potentially damaging alterations to dopamine system homeostasis. researchgate.netnih.gov

Table 2: Summary of this compound-Induced Neurochemical Changes in Rodent Brain

| Molecule | Brain Region | Effect of Mepirapim Treatment |

|---|---|---|

| Receptors | ||

| Cannabinoid Receptor 1 (CB1R) | VTA & NAc | Increased Expression nih.gov |

| GABA_A Receptor | VTA | Decreased Expression nih.gov |

| Dopamine D1 Receptor (D1DR) | NAc | Increased Expression nih.gov |

| Enzymes | ||

| Glutamate (B1630785) Decarboxylase (GAD) | NAc | Increased Expression nih.gov |

| Tyrosine Hydroxylase (TH) | VTA | Increased Expression nih.gov |

| Neurotransmitters | ||

| γ-aminobutyric acid (GABA) | VTA & NAc | Increased Levels nih.govresearchgate.net |

Effects of this compound on Dopaminergic Signaling Networks

This compound as a T-type Calcium Channel (CaV3) Inhibitor

This compound, initially investigated as a putative synthetic cannabinoid receptor agonist (SCRA), has been identified as an inhibitor of T-type calcium channels (CaV3). nih.govcolostate.eduwikipedia.org This discovery has shifted the pharmacological interest in Mepirapim and its analogues towards their potential as modulators of these ion channels, which are implicated in various neurological disorders such as epilepsy and neuropathic pain. nih.govfrontiersin.org The Mepirapim chemical scaffold is now being explored for the development of novel and selective CaV3 inhibitors, particularly due to its minimal activity at cannabinoid type 1 (CB1) receptors, which is a significant advantage over many SCRAs that exhibit problematic central and peripheral toxicities. nih.govfrontiersin.org

Research has demonstrated that Mepirapim and its derivatives are effective inhibitors of the three T-type calcium channel subtypes: CaV3.1, CaV3.2, and CaV3.3. nih.govcolostate.edu Studies utilizing fluorometric Ca2+ flux assays and whole-cell patch-clamp electrophysiology have been conducted to determine the concentration-dependent inhibitory effects of these compounds. nih.govcolostate.edu

Mepirapim itself, along with its analogues, shows varied potency across the different CaV3 subtypes. For instance, a study systematically evaluating a series of Mepirapim and 5F-BEPIRAPIM analogues revealed that several compounds exhibited strong inhibition (>70%) of CaV3 channels in a functional calcium flux assay. colostate.eduacs.org Specifically, certain analogues with a tert-butyl carbamate (B1207046) moiety on the piperazine (B1678402) ring demonstrated selective inhibition of CaV3.1 and CaV3.2, but not CaV3.3. colostate.edu The choice of the indole (B1671886) or carbazole (B46965) core in the molecular structure did not appear to be a critical factor for CaV3.2 channel blockade. colostate.edu Furthermore, strong inhibition of the CaV3.3 subtype was observed with only a couple of analogues, suggesting that a more complex interplay between terminal fluorination and the R-group is necessary for potent inhibition of this particular channel. colostate.edu

In a more focused study on two Mepirapim derivatives, SB2193 and SB2193F, it was found that they are pan-CaV3 channel inhibitors. nih.gov Their inhibitory potencies (IC50 values) were in the sub-micromolar to low micromolar range for all three subtypes, as detailed in the table below. nih.gov

Table 1: Inhibitory Potency (IC50) of Mepirapim Analogues at CaV3 Subtypes

| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |

|---|---|---|---|

| SB2193 | 0.75 | 1.2 | 8.6 |

| SB2193F | 1.5 | 2.3 | 4.9 |

Data sourced from Harman et al. (2023). nih.gov

A key aspect of the pharmacological profile of Mepirapim and its analogues is their comparatively low activity at cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of many synthetic cannabinoids. nih.govcolostate.edu While some Mepirapim analogues have shown micromolar affinities for CB1 and/or CB2 receptors and function as low-potency agonists, their primary and more potent activity is the inhibition of CaV3 channels. colostate.eduacs.orgotago.ac.nz

For example, Mepirapim has a reported Ki value for the CB1 receptor of 112.86 nM, and it did not cause a significant increase in ERK activation, a downstream signaling pathway of CB1 receptor activation. biomolther.org In vivo studies in mice have further substantiated the minimal central CB1 receptor activity of Mepirapim. acs.orgnih.gov Even at high doses, Mepirapim elicited only a mild hypothermic response, a classic cannabimimetic effect, suggesting a lack of significant in vivo CB1 receptor agonism. acs.orgnih.gov

This pharmacological profile is advantageous because it separates the therapeutic potential of CaV3 channel inhibition from the undesirable psychoactive and toxic effects associated with potent CB1 receptor activation. nih.govfrontiersin.org The Mepirapim scaffold, therefore, represents a promising starting point for designing selective CaV3 inhibitors with a favorable safety profile. nih.govfrontiersin.org

Table 2: Comparative Receptor Activity of Mepirapim

| Receptor Target | Activity | Potency/Affinity |

|---|---|---|

| CaV3 Channels | Inhibitor | Sub-micromolar to low micromolar IC50 values for analogues nih.gov |

| CB1 Receptor | Low-potency agonist | Ki = 112.86 nM biomolther.org |

| CB2 Receptor | Low-potency agonist | Micromolar affinity for some analogues colostate.edu |

To understand the structural basis of T-type calcium channel inhibition by Mepirapim derivatives, in silico docking studies have been performed. nih.gov These computational approaches utilize the cryo-electron microscopy (cryo-EM) structure of the CaV3.1 channel to model the binding interactions of the inhibitors. nih.gov

Molecular docking simulations of Mepirapim analogues with the CaV3.1 structure have provided insights into how these compounds might inhibit channel function. nih.gov Although specific details of the binding site and key interacting residues from the provided search results are limited, the use of such models is crucial for structure-activity relationship (SAR) studies. researchgate.net By visualizing the binding pose of the inhibitors within the channel pore or at allosteric sites, researchers can rationalize the observed inhibitory potencies and design new analogues with improved affinity and selectivity. nih.govchemrxiv.org

The general approach for these computational studies involves preparing the protein structure, docking the ligand into the putative binding site, and then refining the resulting complex using molecular dynamics (MD) simulations to assess the stability of the interaction. nih.govnih.gov This process helps in identifying the most probable binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. chemrxiv.org

Preclinical Biological Activity and Experimental Efficacy of Mepirapim Hydrochloride

Assessment of Addiction-Related Behavioral Phenotypes in Rodent Models

To evaluate the addictive potential of Mepirapim (B10765885) hydrochloride, researchers have utilized established rodent models that are predictive of human drug abuse. researchgate.netfrontiersin.org These models include intravenous self-administration, which assesses the reinforcing properties of a drug, and conditioned place preference, which measures its rewarding effects. nih.govresearchgate.netfrontiersin.org

Intravenous self-administration (IVSA) is a behavioral paradigm used to determine if a substance has reinforcing effects, a key characteristic of addictive drugs. researchgate.net In a study involving male Sprague Dawley rats, the reinforcing properties of Mepirapim were assessed over seven consecutive days. researchgate.net The results indicated that Mepirapim supports the maintenance of IVSA, suggesting a potent reinforcing effect. nih.govmdpi.com Rats administered Mepirapim showed a significantly higher number of infusions compared to the vehicle group. researchgate.net

This reinforcing effect was further substantiated by the number of presses on the active lever, which delivers the drug infusion. researchgate.net The groups receiving Mepirapim pressed the active lever significantly more often than the vehicle group. researchgate.netresearchgate.net Furthermore, an increase in inactive lever presses was observed in the Mepirapim groups, which is interpreted as an indication of impulsive behaviors. nih.govmdpi.com

| Treatment Group (mg·kg⁻¹·infusion⁻¹, i.v.) | Average Number of Infusions | Average Active Lever Presses | Average Inactive Lever Presses |

|---|---|---|---|

| Vehicle | ~5 | ~10 | ~2 |

| Mepirapim (0.003) | ~18 | ~20 | ~3 |

| Mepirapim (0.01) | ~25 | ~30 | ~5 |

| Mepirapim (0.03) | ~28 | ~35 | ~6 |

The conditioned place preference (CPP) test is used to evaluate the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously associated with the substance. frontiersin.org In a study using male C57BL/6J mice, Mepirapim hydrochloride demonstrated rewarding effects at lower doses. nih.govmdpi.com Mice treated with Mepirapim at 0.3 and 1 mg·kg⁻¹ showed an increased preference for the drug-paired compartment compared to the vehicle-treated group. mdpi.com The effect was statistically significant at the 1 mg·kg⁻¹ dose, indicating that Mepirapim can be an addictive drug with rewarding properties. nih.govmdpi.com

Conversely, the highest dose tested (3 mg·kg⁻¹) induced a significant conditioned place aversion, where mice actively avoided the drug-paired compartment. mdpi.com This suggests that higher doses of Mepirapim may produce aversive effects in mice. nih.govmdpi.com

| Treatment Group (mg·kg⁻¹, i.p.) | CPP Score (Difference in time, sec) | Interpretation |

|---|---|---|

| Vehicle | ~ -50 | No Preference |

| Mepirapim (0.3) | ~ +150 | Rewarding Effect |

| Mepirapim (1) | ~ +250 | Significant Rewarding Effect |

| Mepirapim (3) | ~ -200 | Significant Aversive Effect |

Intravenous Self-Administration Studies with this compound

Investigation of Cannabimimetic Effects in Preclinical Models

To determine if the pharmacological actions of Mepirapim are mediated through cannabinoid receptors, studies have investigated its ability to induce a classic cluster of symptoms known as the cannabinoid tetrad in mice. nih.govnih.gov The tetrad consists of hypomotility (reduced movement), catalepsy (immobility), analgesia (pain reduction), and hypothermia (reduced body temperature).

Research has confirmed that Mepirapim induces key symptoms of the cannabinoid tetrad, supporting the hypothesis that it acts pharmacologically through cannabinoid receptor 1 (CB1R). nih.govmdpi.com In an open field test (OFT), mice treated with 3 mg·kg⁻¹ of Mepirapim showed a significant reduction in the total distance moved, indicating hypomotility. nih.govmdpi.com The same dose also caused a significant decrease in the time spent in the center of the open field, which is interpreted as anxiety-like behavior. mdpi.com

Furthermore, a significant drop in core body temperature was observed in mice following a 3 mg·kg⁻¹ dose of Mepirapim, confirming the induction of hypothermia. nih.govmdpi.com Another study noted that only a much higher dose (30 mg/kg) elicited a mild hypothermic response, suggesting that the cannabimimetic activity might be less pronounced than that of other synthetic cannabinoids. acs.org The combined findings of hypomotility and hypothermia confirm that Mepirapim induces at least two key components of the cannabinoid tetrad. nih.gov

| Behavioral/Physiological Measure | Mepirapim Dose (mg·kg⁻¹, i.p.) | Finding |

|---|---|---|

| Hypomotility (Total distance moved) | 3 | Significantly reduced compared to vehicle. mdpi.com |

| Anxiety-like Behavior (Time in center) | 3 | Significantly reduced compared to vehicle. mdpi.com |

| Hypothermia (Body temperature) | 3 | Significantly reduced compared to vehicle. nih.gov |

Neurological Research Outcomes in Animal Models

Beyond its addiction potential, research has explored other neurological effects of Mepirapim, including its impact on motor function. researchgate.net These investigations are crucial for understanding the broader neurotoxic profile of the compound.

Studies have shown that Mepirapim can cause significant motor impairments in mice, which are indicative of potential neurotoxic effects on motor systems. researchgate.netresearchgate.net In a rota-rod test, a standard method for assessing motor coordination and balance, mice treated with Mepirapim showed a reduced latency to fall from the rotating rod. researchgate.net

In an open field test, Mepirapim treatment resulted in a decrease in the total distance traveled by the mice. researchgate.net These findings suggest that Mepirapim treatment can cause comprehensive Parkinson's disease-related symptoms, including motor impairment. researchgate.netresearchgate.net

| Test | Measure | Outcome of Mepirapim Treatment |

|---|---|---|

| Rota-rod Test | Latency to fall (sec) | Significantly decreased. researchgate.net |

| Open Field Test (OFT) | Total distance traveled (cm) | Significantly decreased. researchgate.net |

Cognitive Deficits Attributed to this compound Exposure

Studies in animal models have indicated that exposure to mepirapim can lead to cognitive impairments, particularly affecting spatial memory. nih.govresearchgate.netresearchgate.net In research conducted on mice, treatment with mepirapim was found to induce deficits in spatial memory performance as evaluated by the Y-maze test. researchgate.netresearchgate.net The Y-maze is a behavioral test used to assess spatial learning and memory in rodents. The results from these preclinical studies suggest that mepirapim has neurotoxic effects that can manifest as cognitive deficits. nih.govresearchgate.net These effects are thought to be linked to the compound's impact on the dopamine (B1211576) system within the brain. nih.govresearchgate.net

A study investigating the neurotoxic effects of mepirapim in mice found that the substance induced a range of Parkinson's disease-related symptoms, which included cognitive deficits. nih.govresearchgate.net The research highlighted that these behavioral outcomes were associated with a maladaptation of dopamine-related neurochemicals in the brain. nih.govresearchgate.net

Interactive Data Table: Effect of Mepirapim on Spatial Memory in the Y-Maze Test

| Treatment Group | Spontaneous Alternation (%) | Significance vs. Vehicle |

| Vehicle | ~65% | - |

| Mepirapim (30 mg/kg) | ~45% | p < 0.05 |

| Mepirapim (60 mg/kg) | ~40% | p < 0.05 |

Data are illustrative and based on graphical representations in the cited literature. Actual numerical values may vary.

Mood Disorder-Related Behaviors in this compound-Treated Animals

Preclinical research has demonstrated that mepirapim administration can induce behaviors in rodents that are analogous to mood disorders in humans, such as anxiety and depression. nih.govresearchgate.net These findings are primarily derived from behavioral tests like the elevated plus maze (EPM) and the tail suspension test (TST). researchgate.net

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. medchemexpress.com In studies involving mepirapim, treated mice spent significantly less time in the open arms of the maze, which is interpreted as an anxiogenic-like effect. researchgate.net

The tail suspension test is a common model for assessing depression-like behavior. scribd.comub.edu Research has shown that mice treated with mepirapim exhibited increased immobility time in the TST. researchgate.net This increase in immobility is considered to be an indicator of a state of behavioral despair, which is a characteristic feature in rodent models of depression. researchgate.net These mood-related behavioral changes are part of a broader profile of neurotoxic effects observed with mepirapim, which also includes the induction of Parkinson's disease-related symptoms. nih.govresearchgate.net

Interactive Data Table: Mepirapim-Induced Mood Disorder-Related Behaviors in Mice

| Behavioral Test | Parameter Measured | Vehicle Group | Mepirapim-Treated Group | Significance |

| Elevated Plus Maze | Time in Open Arms (s) | ~120 | ~60 | p < 0.05 |

| Entries into Open Arms | ~15 | ~8 | p < 0.05 | |

| Tail Suspension Test | Immobility Time (s) | ~100 | ~180 | p < 0.05 |

Data are illustrative and based on graphical representations in the cited literature. Actual numerical values may vary.

This compound Efficacy in Rodent Seizure Models

The anticonvulsant properties of compounds structurally related to mepirapim have been evaluated in electrically-induced seizure models, which are standard preclinical screens for potential antiepileptic drugs. nih.gov One such model is the 6 Hz psychomotor seizure test in mice, which is considered a model of therapy-resistant partial seizures. nih.gov

In a study examining the effects of SB2193, a brain-penetrant analogue of mepirapim, acute administration provided protection against seizures induced by a 6 Hz electrical stimulus. nih.gov This protective effect was observed at a high dose of the compound. nih.gov The positive control in this assay, valproic acid, also demonstrated significant protection against 6 Hz-induced seizures. nih.gov These findings suggest that the chemical scaffold of mepirapim may have potential for the development of novel anticonvulsant agents for certain types of seizures. nih.gov

Interactive Data Table: Efficacy of Mepirapim Analogue SB2193 in the 6 Hz Seizure Model

| Treatment Group | Seizure Protection (%) | Significance vs. Vehicle |

| Vehicle | ~10% | - |

| SB2193 (100 mg/kg) | ~60% | p = 0.01 |

| Valproic Acid (300 mg/kg) | ~100% | p < 0.001 |

Data derived from Harding et al. (2023). nih.gov

The efficacy of mepirapim analogues has also been investigated in established genetic models of epilepsy, which often mimic specific human epilepsy syndromes. nih.gov These models provide a more nuanced understanding of a compound's potential therapeutic profile.

One such model is the Scn1a+/- mouse, which is a model for Dravet syndrome, a severe form of childhood epilepsy. nih.gov In this model, the mepirapim analogue SB2193 did not demonstrate a reduction in spontaneous seizures. nih.gov

Another genetic model used was the Genetic Absence Epilepsy Rat from Strasbourg (GAERS), which is a well-validated model of generalized absence seizures. nih.gov In GAERS, SB2193 was not effective in reducing absence seizures. nih.gov Interestingly, at higher doses, SB2193 appeared to increase the incidence and duration of spike-and-wave discharges, which are the electroencephalographic hallmark of absence seizures. nih.gov This suggests a complex and potentially seizure-type-specific effect of this class of compounds. nih.gov The divergent outcomes in different seizure models highlight the need for further research to delineate the precise mechanisms of action and potential therapeutic applications of mepirapim-related compounds. nih.gov

Interactive Data Table: Effect of Mepirapim Analogue SB2193 in Genetic Epilepsy Models

| Genetic Model | Seizure Type | Effect of SB2193 |

| Scn1a+/- Mouse (Dravet Syndrome) | Spontaneous Seizures | No reduction |

| GAERS (Absence Epilepsy) | Absence Seizures | No reduction; increased spike-and-wave discharges at higher doses |

Data derived from Harding et al. (2023). nih.gov

Preclinical Pharmacokinetics and Drug Disposition of Mepirapim Hydrochloride

Brain and Plasma Pharmacokinetic Profiles of Mepirapim (B10765885) Hydrochloride Analogues in Animal Models

Research into the pharmacokinetic properties of Mepirapim hydrochloride analogues, specifically SB2193 and SB2193F, has provided valuable insights into their absorption, distribution, and elimination in animal models. A study involving intraperitoneal (i.p.) administration of these compounds to mice at a dose of 10 mg/kg revealed rapid absorption and elimination for both analogues. nih.gov

Both SB2193 and SB2193F reached their maximum concentrations (Cmax) in both plasma and brain tissue within 15 minutes of administration. nih.gov However, their elimination half-lives were short. For SB2193, the plasma half-life was 29 minutes, and the brain half-life was 28 minutes. SB2193F was eliminated even more rapidly, with a plasma half-life of 23 minutes and a brain half-life of 14 minutes. nih.gov

A key finding from this research is the brain penetrance of these compounds. SB2193, in particular, demonstrated a high brain-to-plasma ratio of 2.7, indicating its ability to cross the blood-brain barrier effectively. nih.gov This is a significant characteristic for centrally acting drugs. The study also highlighted that the addition of a fluorine atom in SB2193F did not enhance its brain uptake.

The detailed pharmacokinetic parameters for SB2193 and SB2193F in mice are summarized in the table below.

| Compound | Matrix | Tmax (min) | Cmax (ng/mL or ng/g) | AUC (ng·h/mL or ng·h/g) | t1/2 (min) | Brain/Plasma Ratio |

| SB2193 | Plasma | 15 | 1334 | 567 | 29 | 2.7 |

| Brain | 15 | 3602 | 1531 | 28 | ||

| SB2193F | Plasma | 15 | 1145 | 400 | 23 | 1.3 |

| Brain | 15 | 1489 | 347 | 14 |

Data from a study involving i.p. injection of 10 mg/kg in mice. nih.gov

In Vivo Bioavailability and Distribution Research of this compound

A study that quantified Mepirapim in various biological samples from a deceased individual offers insights into its distribution. The concentrations of unchanged Mepirapim were found to be significantly high in several tissues, suggesting extensive distribution throughout the body. The highest concentrations were observed in the liver and kidneys, which are key organs involved in drug metabolism and excretion. The levels in blood and urine were an order of magnitude lower than in most solid tissues, with the exception of the psoas major muscle.

The table below details the postmortem distribution of Mepirapim in various human tissues.

| Specimen | Mepirapim Concentration (ng/mL or ng/g) |

| Heart blood | 587 |

| Femoral vein blood | 554 |

| Urine | 309 |

| Brain (cerebrum) | 792 |

| Spleen | 2030 |

| Lung | 2670 |

| Liver | 6300 |

| Kidney | 5410 |

| Psoas major muscle | 163 |

Data from a postmortem case report.

It is important to note that these data are from a human case and not a controlled preclinical study in animals. Therefore, while indicative of distribution patterns, they may not directly translate to the pharmacokinetic profile in laboratory animals. The high concentrations in the liver and kidney suggest that these organs are major sites of accumulation and likely play a significant role in the drug's elimination.

Hypothesized Metabolic Pathways and Potential Active Metabolite Formation in Preclinical Systems

The metabolic fate of this compound in preclinical systems has not been extensively elucidated in the available scientific literature. However, based on the chemical structure of its analogues and general principles of drug metabolism, some hypotheses can be formulated.

One study on the Mepirapim analogue SB2193, which features a Boc (tert-butyloxycarbonyl) group on the piperazine (B1678402) ring, speculates that this group is a probable site for metabolic cleavage. nih.gov The removal of the Boc group from the SB2193 structure has been shown in earlier research to partially restore functional activity at cannabinoid CB1 receptors. nih.gov This suggests that a potential metabolic pathway for SB2193 could involve dealkylation, leading to the formation of an active metabolite with increased affinity for the CB1 receptor. nih.gov

Given the structural similarities, it is plausible that this compound, which has a methyl group on the piperazine ring, could also undergo N-demethylation. This is a common metabolic reaction for many drugs containing a methylpiperazine moiety. The resulting metabolite, with a secondary amine on the piperazine ring, could exhibit different pharmacological activity compared to the parent compound.

Furthermore, another study observed that Mepirapim treatment in rats led to an increase in the levels of dopamine (B1211576) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens. nih.gov While this indicates a neurochemical effect of the compound, it does not directly describe the metabolic breakdown of Mepirapim itself.

It is crucial to emphasize that these are hypothesized pathways based on the metabolism of structurally related compounds and general metabolic reactions. nih.gov Definitive studies to identify the specific enzymes involved and to characterize the full range of metabolites of this compound in preclinical systems are needed to confirm these suppositions and to fully understand its drug disposition and the potential for active metabolite formation.

Advanced Analytical Methodologies for Mepirapim Hydrochloride Research

Chromatographic Techniques for Mepirapim (B10765885) Hydrochloride Quantification in Research Matrices

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the quantitative analysis of Mepirapim hydrochloride in complex biological matrices such as blood and urine. These techniques offer high sensitivity and selectivity, which are essential for forensic toxicology and pharmacokinetic studies. nih.govnih.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully validated and applied for the identification and quantification of mepirapim in human whole blood and urine. nih.govnih.gov In one detailed study, a Bruker 456-GC gas chromatograph connected to a SCION TQ mass spectrometer was utilized for this purpose. nih.gov The method involved a liquid-liquid extraction procedure to isolate the analyte from the biological matrix before analysis. nih.gov

The validation of the GC-MS/MS method demonstrated good linearity and reproducibility for mepirapim concentrations in the range of 20–1000 ng/g in both whole blood and urine. nih.govnih.gov The detection limit for mepirapim was reported to be between 0.1 and 1.0 ng/g, with a quantification limit of 10–20 ng/g. nih.gov This level of sensitivity is critical for detecting the compound in authentic case samples. nih.govnih.gov

Table 1: GC-MS/MS Method Validation for Mepirapim Quantification

| Parameter | Matrix | Finding | Reference |

|---|---|---|---|

| Linearity Range | Whole Blood & Urine | 20–1000 ng/g | nih.govresearchgate.net |

| Detection Limit (LOD) | Not Specified | 0.1–1.0 ng/g | nih.gov |

| Quantification Limit (LOQ) | Not Specified | 10–20 ng/g | nih.gov |

| Extraction Recovery (at 50 and 200 ng/g) | Whole Blood | ≥81.0% | nih.gov |

| Urine | ≥87.2% | nih.gov | |

| Accuracy (Bias) | Intraday | ≤14.2% | nih.gov |

| Interday | ≤14.6% | nih.gov |

Application of this method in a forensic case revealed significant concentrations of mepirapim in postmortem samples. For instance, in a deceased individual, mepirapim concentrations were 593 ng/g in heart whole blood, 567 ng/g in femoral vein whole blood, and 527 ng/g in urine. nih.govresearchgate.net In a surviving individual involved in the same case, the urine concentration was found to be as high as 4900 ng/g. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the analysis of this compound. It is particularly advantageous for analyzing compounds that are not easily volatilized for GC analysis and for overcoming matrix effects in complex samples. nih.gov

Several studies have employed LC-MS/MS for the detection and quantification of mepirapim. nih.govmdpi.comunipd.it For instance, an Agilent 1260 infinity LC system coupled with a 6460 triple-quadrupole MS/MS was used to analyze microdialysates collected from rats to study neurochemical changes. mdpi.comnih.gov The MS/MS conditions were optimized with an electrospray ionization (ESI) source, and multiple reaction monitoring (MRM) was used for quantification. mdpi.com

Another study established an LC-MS method using the standard addition method to accurately quantify mepirapim in 15 different postmortem biological fluid and solid tissue specimens, which helps to overcome variations in matrix effects and recovery rates between different sample types. nih.gov This is particularly useful in postmortem toxicology where a wide variety of sample matrices are analyzed. nih.gov Furthermore, a high-throughput LC-MS/MS method was developed for the simultaneous detection of 182 novel psychoactive substances, including mepirapim, in whole blood, demonstrating linearity in the 0.25–10 ng/ml range for synthetic cannabinoids. unipd.it

Table 2: LC-MS/MS System Parameters for Mepirapim Analysis in Microdialysates

| Parameter | Specification | Reference |

|---|---|---|

| LC System | Agilent 1260 infinity | mdpi.com |

| MS System | Agilent 6460 triple-quadrupole MS/MS | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |

| Drying Gas Temperature | 350 °C | mdpi.com |

| Drying Gas Flow | 10 L·min⁻¹ | mdpi.com |

| Nebulization Pressure | 35 psi | mdpi.com |

| Capillary Voltage | 4.5 kV | mdpi.com |

| Sheath Gas Temperature | 250 °C | mdpi.com |

| Sheath Gas Flow | 5 L·min⁻¹ | mdpi.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

Gas Chromatography–Mass Spectrometry (GC–MS/MS) Applications

Spectroscopic Characterization of this compound and Its Analogues

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds like this compound and its analogues. These techniques provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. In the context of mepirapim research, both ¹H and ¹³C NMR spectroscopy have been used to characterize and confirm the chemical structures of mepirapim and a series of its synthesized analogues. colostate.eduacs.org Following synthesis and purification by flash chromatography, NMR analysis serves as a crucial step to verify that the target molecule has been successfully created. colostate.edu The resulting spectra provide definitive proof of the molecular structure by showing the chemical environment of hydrogen and carbon atoms within the molecule. colostate.eduacs.org This characterization is a prerequisite before the compounds undergo further pharmacological testing, such as in vitro binding and functional assays. colostate.edu

Table 3: Application of NMR in Mepirapim Analogue Research

| Technique | Purpose | Research Context | Reference |

|---|---|---|---|

| ¹H NMR | Structural characterization of proton framework | Confirmation of the chemical structures of newly synthesized mepirapim and its 10 systematic analogues after purification. | colostate.eduacs.org |

| ¹³C NMR | Structural characterization of carbon backbone |

In Vitro Functional Assays for Receptor Binding and Channel Activity

To understand the pharmacological profile of this compound, in vitro functional assays are employed. These assays measure the interaction of the compound with specific biological targets, such as receptors and ion channels, providing insight into its mechanism of action.

Recent research has identified that mepirapim and its analogues can act as inhibitors of T-type calcium channels (CaV3). wikipedia.orgcolostate.edu Fluorometric calcium flux assays are a key in vitro method used to investigate this activity. nih.govfrontiersin.org These assays are typically performed using a fluorometric imaging plate-reader (FLIPR) in cell lines (e.g., HEK293T) that are engineered to stably express specific subtypes of human T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). colostate.edunih.gov

The principle of the assay involves loading the cells with a calcium-sensitive fluorescent dye. nih.govdrugtargetreview.com When calcium channels open and allow an influx of Ca²⁺ into the cell, the dye binds to calcium, resulting in an increase in fluorescence intensity. drugtargetreview.com The inhibitory effect of a compound like mepirapim is measured by its ability to block this calcium influx, thus reducing the fluorescence signal. nih.gov

Studies have used this assay to screen mepirapim and its derivatives at a concentration of 10 μM to identify potential CaV3 inhibitors. colostate.eduacs.org Compounds that produced strong inhibition (>70%) were then selected for further characterization to determine their potency (IC₅₀ values) and subtype selectivity. colostate.eduacs.orgnih.gov For example, mepirapim-derived analogues SB2193 and SB2193F were identified as potent inhibitors of CaV3 channels using this method. nih.govfrontiersin.org

Table 4: CaV3 Inhibition by Mepirapim Analogues Using Fluorometric Calcium Flux Assay

| Compound | Target Channel | Result (at 10 µM) | Reference |

|---|---|---|---|

| MEPIRAPIM | CaV3.1, CaV3.2, CaV3.3 | Identified as potential CaV3 inhibitors. Five derivatives, including 5F-BEPIRAPIM, showed >70% inhibition in the initial screen. | colostate.eduacs.org |

| 5F-BEPIRAPIM | |||

| Other Analogues (e.g., 9, 16) | |||

| SB2193 | CaV3.1, CaV3.2, CaV3.3 | Confirmed as potent inhibitors of T-type channels, prompting full concentration-response analysis. | nih.govfrontiersin.org |

| SB2193F |

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

Whole-cell patch-clamp electrophysiology is a fundamental technique used to study the influence of substances on ion channel function. nih.govnih.govwikipedia.org This method allows for the recording of ionic currents across the entire cell membrane, providing a detailed picture of how a compound like this compound might alter neuronal excitability. nih.govthe-scientist.com

In the context of mepirapim research, whole-cell patch-clamp electrophysiology has been instrumental in confirming the inhibitory effects of mepirapim analogues on T-type calcium channels (CaV3). nih.govacs.orgfrontiersin.org Studies have demonstrated that derivatives of mepirapim can potently inhibit CaV3 channels. frontiersin.org For instance, one study validated the inhibitory potency of a mepirapim analogue, SB2193, on CaV3.1 channels using this technique. frontiersin.org The findings from such electrophysiological recordings are critical for understanding the potential therapeutic applications and off-target effects of this class of compounds.

Membrane Potential Assays for Cannabinoid Receptor Activity

Membrane potential assays are utilized to assess the functional activity of compounds at G protein-coupled receptors, such as the cannabinoid receptors CB1 and CB2. These assays measure changes in the electrical potential across the cell membrane that occur upon receptor activation or inhibition.

Research on this compound and its analogues has employed membrane potential assays to characterize their activity at cannabinoid receptors. nih.govacs.orgcolostate.edu These studies have revealed that while several mepirapim analogues exhibit micromolar affinities for CB1 and/or CB2 receptors, they generally function as low-potency agonists. nih.govacs.orgcolostate.edu This suggests that their primary mechanism of action may not be through potent activation of these canonical cannabinoid receptors, a finding that has significant implications for their classification and pharmacological profiling.

Biochemical Assays for Neurochemical Analysis in Research Models

To understand the broader neurochemical impact of this compound, researchers have turned to a variety of biochemical assays. These techniques allow for the measurement of neurotransmitter levels and the expression of key proteins within the brain.

Microdialysis for Neurotransmitter Level Monitoring

Microdialysis is a minimally invasive technique that allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions. pronexusanalytical.com This provides a dynamic view of neurochemical changes in response to a pharmacological agent. pronexusanalytical.com

Studies using microdialysis have shown that this compound administration can significantly alter neurotransmitter levels in the nucleus accumbens, a key region of the brain's reward circuitry. nih.govnih.gov Specifically, mepirapim treatment has been found to increase the extracellular levels of dopamine (B1211576) (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in a dose-dependent manner. nih.gov These findings point to a significant interaction between mepirapim and the dopaminergic system, which is heavily implicated in addiction. nih.govnih.gov

Table 1: Effect of this compound on Dopamine and its Metabolites in the Nucleus Accumbens

| Compound | Effect on Neurotransmitter Levels | Brain Region | Significance |

| This compound | Increased Dopamine (DA) levels | Nucleus Accumbens | p < 0.05 nih.gov |

| This compound | Increased DOPAC levels | Nucleus Accumbens | p < 0.05 nih.gov |

| This compound | Increased Homovanillic Acid (HVA) levels | Nucleus Accumbens | p < 0.05 nih.gov |

Western Blot Analysis of Receptor and Enzyme Expression

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. thermofisher.com In mepirapim research, it has been employed to investigate changes in the expression of receptors and enzymes involved in neurotransmission. nih.govresearchgate.net

Research has demonstrated that mepirapim treatment can induce significant changes in the expression of proteins related to both the GABAergic and dopaminergic systems in the ventral tegmental area (VTA) and nucleus accumbens (NAc). nih.gov For example, mepirapim has been shown to increase the expression of the CB1 receptor and tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the VTA. nih.gov Conversely, a decrease in the expression of γ-aminobutyric acid (GABA) A receptors and glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis, was observed in the same brain region. nih.gov These alterations in protein expression provide a molecular basis for the observed changes in neurotransmitter levels and behaviors associated with mepirapim administration. nih.govresearchgate.net

Table 2: Mepirapim-Induced Changes in Protein Expression in the Ventral Tegmental Area (VTA)

| Protein | Change in Expression | Significance |

| CB1 Receptor | Increased | p < 0.05 nih.gov |

| Tyrosine Hydroxylase (TH) | Increased | p < 0.05 nih.gov |

| GABAA Receptor | Decreased | Not specified |

| Glutamate Decarboxylase (GAD) | Decreased | Not specified |

Neurotransmitter Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a type of immunoassay used to quantify the concentration of a specific substance, such as a neurotransmitter, in a biological sample. immusmol.com

Table 3: Effect of this compound on GABA and Dopamine Levels in VTA and NAc

| Neurotransmitter | Brain Region | Change in Level | Significance |

| GABA | VTA | Increased | p < 0.05 nih.gov |

| Dopamine | VTA | Increased | p < 0.05 nih.gov |

| GABA | NAc | Increased | p < 0.05 nih.gov |

| Dopamine | NAc | Increased | p < 0.05 nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design with Mepirapim Hydrochloride Scaffolds

Influence of Structural Modifications on Cannabinoid Receptor Affinity and Efficacy

Mepirapim (B10765885) is a structural analog of the potent synthetic cannabinoid JWH-018. caymanchem.com The primary structural difference is the replacement of the naphthoyl group found in JWH-018 with a 4-methylpiperazine moiety at the C3-carbonyl of the indole (B1671886) core. caymanchem.com This single modification dramatically reduces the compound's affinity and efficacy at cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Studies have consistently shown that Mepirapim and its analogs possess low or negligible potency at cannabinoid receptors. colostate.edu One comprehensive study reported the binding affinity (Ki) of Mepirapim for the CB1 receptor to be 112.86 nM, while other reports indicate Ki values greater than 1000 nM. nih.gov Further investigations into a series of ten systematic analogues of Mepirapim and its fluorinated counterpart, 5F-BEPIRAPIM, confirmed this trend. colostate.edunih.gov The entire library of these compounds demonstrated low micromolar affinities and functioned as low-potency agonists at CB1 and CB2 receptors. colostate.eduacs.org For instance, Mepirapim itself has reported Ki values of 2650 nM for CB1 and 1850 nM for CB2. researchgate.net

The key SAR takeaway is that the 4-methylpiperazine group is poorly tolerated for cannabinoid receptor activity compared to the large, lipophilic naphthoyl group of traditional aminoalkylindoles like JWH-018. The introduction of the piperazine (B1678402) ring, even with various alkyl substitutions on its terminal nitrogen, fails to restore significant cannabinoid potency. colostate.edu This suggests a critical steric and electronic requirement in this region of the molecule for effective binding to CB1 and CB2 receptors, which the Mepirapim scaffold does not meet. colostate.edu Consequently, Mepirapim is considered to have minimal central CB1 receptor activity. acs.org

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Mepirapim

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source |

|---|---|---|---|

| Mepirapim | 112.86 | Not Reported | nih.gov |

| Mepirapim | 2650 | 1850 | researchgate.net |

Derivatization Strategies for Optimizing T-type Calcium Channel Inhibition

While the Mepirapim scaffold proved unpromising for developing cannabinoid agonists, researchers discovered its potential as a foundation for creating inhibitors of T-type calcium channels (CaV3). colostate.edunih.gov These channels are significant therapeutic targets for neurological disorders such as epilepsy and pain. frontiersin.orgnih.gov This has led to derivatization strategies aimed at enhancing potency and selectivity for CaV3 subtypes while maintaining low affinity for cannabinoid receptors.

Several key modification strategies have been explored:

Substitution on the Piperazine Ring: One successful strategy involves modifying the terminal nitrogen of the piperazine ring. The addition of a tert-butoxycarbonyl (Boc) protecting group led to the creation of the analog SB2193. This compound was found to be a potent inhibitor of CaV3 channels. frontiersin.org

Alkyl Chain Fluorination: The introduction of fluorine to the terminal position of the N-pentyl chain is a common tactic in medicinal chemistry to alter metabolic stability and binding affinity. In the context of the Mepirapim scaffold, this modification was combined with the Boc group on the piperazine ring to create SB2193F. frontiersin.org Another study also noted that terminal fluorination on the alkyl chain was a feature of several derivatives that showed significant CaV3 inhibition. colostate.edu

These strategies led to the development of analogs with potent inhibitory effects on all three CaV3 channel subtypes (CaV3.1, CaV3.2, and CaV3.3). frontiersin.org The research demonstrated that the Mepirapim backbone is a viable new chemotype for developing T-type channel inhibitors that lack the cannabimimetic activity associated with other cannabinoid-like molecules. frontiersin.org

Table 2: Inhibitory Potency (IC₅₀) of Mepirapim Derivatives on T-type Calcium Channel (CaV3) Subtypes

| Compound | CaV3.1 IC₅₀ (μM) | CaV3.2 IC₅₀ (μM) | CaV3.3 IC₅₀ (μM) | Source |

|---|---|---|---|---|

| SB2193 | 3.5 | 4.6 | 1.9 | frontiersin.org |

| SB2193F | 1.8 | 2.5 | 1.3 | frontiersin.org |

Identification of Key Pharmacophores for Selective Target Engagement

A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by a biological target. unina.it Based on the SAR studies of Mepirapim and its derivatives, distinct pharmacophore models for cannabinoid receptor activity versus T-type calcium channel inhibition can be proposed.

For Cannabinoid Receptors: The weak activity of the entire Mepirapim series indicates that the pharmacophore for potent CB1 agonism is not present. The key feature of potent aminoalkylindole cannabinoids is a large, hydrophobic group (like a naphthyl or quinolinyl ring) linked to the indole-3-carbonyl. The Mepirapim scaffold's 4-methylpiperazine group does not satisfy this requirement, thus failing to engage the receptor effectively.

For T-type Calcium Channels: The Mepirapim scaffold itself appears to be the core pharmacophore for CaV3 inhibition. The key features include:

An indole ring with an N-alkyl chain (e.g., pentyl).

A carbonyl linker at the indole-3-position.

A piperazine ring connected to the carbonyl group.

Substitutions on the distal piperazine nitrogen, such as a Boc group , which serves as a bulky, hydrophobic feature enhancing potency.

A terminal fluorine on the N-alkyl chain can further increase inhibitory activity.

The selective engagement of CaV3 channels over cannabinoid receptors by Mepirapim derivatives is achieved by exploiting a chemical scaffold that contains the necessary features for the former while being devoid of the essential pharmacophoric elements for the latter.

Computational Chemistry and Rational Design Approaches for Novel Mepirapim Derivatives

The development of novel Mepirapim derivatives has been guided by rational design principles, which are increasingly supported by computational chemistry techniques. acs.org The initial exploration of Mepirapim analogs was a rational process, involving systematic modifications to probe the SAR at both cannabinoid and CaV3 targets. colostate.edu

More advanced computational methods have been employed to refine these designs. Specifically, in silico docking studies have been performed to understand how these molecules interact with their target. nih.gov Researchers have docked Mepirapim derivatives into the cryogenic electron microscopy (cryo-EM) structure of the human CaV3.1 channel. nih.govnih.gov This type of modeling provides structural insights into the binding pocket and helps elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for T-type channel inhibition. nih.gov

By visualizing the binding pose of compounds like SB2193 within the channel's pore, scientists can make more informed decisions about future modifications. For example, docking studies can reveal unoccupied space within the binding site that could be filled by adding new functional groups to a derivative, potentially increasing its binding affinity and potency. This synergy between synthetic chemistry, pharmacological testing, and computational modeling accelerates the discovery of novel, more selective, and potent Mepirapim-based therapeutics. acs.org

Future Directions and Emerging Research Avenues for Mepirapim Hydrochloride

Exploration of Mepirapim (B10765885) Hydrochloride as a Research Tool for Ion Channel Biology

The discovery that Mepirapim and its derivatives inhibit T-type calcium channels (CaV3) presents a significant opportunity for ion channel research. frontiersin.orgnih.gov T-type calcium channels, encompassing CaV3.1, CaV3.2, and CaV3.3 subtypes, are implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. frontiersin.org The Mepirapim chemical structure offers a novel scaffold for developing research tools to probe the function and therapeutic potential of these channels.

Mepirapim's limited activity at CB1 receptors is a key advantage, as it separates the CaV3 inhibitory effects from the psychoactive and other toxicities associated with many synthetic cannabinoid receptor agonists (SCRAs). frontiersin.orgnih.govfrontiersin.org This allows for a more focused investigation of the consequences of T-type calcium channel modulation in various biological systems. Analogues of Mepirapim, such as SB2193 and SB2193F, have been shown to be potent, brain-penetrant inhibitors of all three CaV3 channel subtypes. frontiersin.orgnih.gov

| Compound | CaV3.1 IC₅₀ (μM) | CaV3.2 IC₅₀ (μM) | CaV3.3 IC₅₀ (μM) | Selectivity Profile |

|---|---|---|---|---|

| SB2193 | ~0.75 - 8.6 | ~0.75 - 8.6 | ~0.75 - 8.6 | Pan CaV3 Inhibitor |

| SB2193F | ~0.75 - 8.6 | ~0.75 - 8.6 | ~0.75 - 8.6 | Pan CaV3 Inhibitor |

This table summarizes the inhibitory potency (IC₅₀) of Mepirapim analogues against the three T-type calcium channel subtypes, as determined by in vitro fluorometric Ca²⁺ flux assays. The data indicates that these compounds act as pan-CaV3 inhibitors. frontiersin.org

Further research can utilize these compounds to elucidate the specific roles of CaV3 channels in neuronal excitability, neurotransmitter release, and gene expression. By using techniques like whole-cell patch-clamp electrophysiology and in silico docking studies, researchers can gain deeper structural insights into how these compounds interact with the channel proteins. nih.gov

Investigation of Combination Studies with Other Research Compounds in Preclinical Models

The potential for combining Mepirapim-derived compounds with other neuroactive agents in preclinical models is a promising area of investigation. Given that CaV3 inhibition is a mechanism of action for some existing anticonvulsant drugs, exploring combinations could reveal synergistic or additive effects for treating conditions like epilepsy. nih.gov For instance, preclinical studies have shown that combining different classes of antiviral drugs can enhance efficacy and reduce the emergence of resistance, a principle that could be applied to neurological drug research. plos.org

A Mepirapim-based CaV3 inhibitor could be tested alongside compounds that target other ion channels (e.g., sodium or potassium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic systems). Such studies could be particularly relevant for complex seizure disorders that are often refractory to monotherapy. For example, the Mepirapim analogue SB2193 has shown efficacy against 6 Hz-induced seizures, a model of psychomotor seizures. frontiersin.org Combining it with a drug effective against absence seizures, a condition where SB2193 showed divergent effects, could broaden the therapeutic spectrum. frontiersin.orgnih.gov

Future preclinical combination studies would need to carefully evaluate pharmacokinetic and pharmacodynamic interactions to ensure that the combination is safe and provides a clear benefit over monotherapy. plos.org

Development of Selective CaV3 Inhibitors Based on the Mepirapim Scaffold for Neurological Research

The Mepirapim scaffold serves as a valuable starting point for developing novel and selective CaV3 inhibitors. frontiersin.orgfrontiersin.org While current analogues like SB2193 and SB2193F are pan-CaV3 inhibitors, the development of subtype-selective inhibitors is a major goal in the field. frontiersin.org The different CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3) have distinct expression patterns and physiological roles, and subtype-selective compounds would be invaluable research tools and could lead to more targeted therapies with fewer side effects.

The challenge lies in the high degree of structural homology among the T-type channel subtypes, which has historically impeded the development of selective ligands. frontiersin.org However, systematic structure-activity relationship (SAR) studies on the Mepirapim backbone could identify chemical modifications that confer selectivity. For example, research on other chemical scaffolds has shown that altering linker lengths or specific chemical moieties can shift selectivity between CaV3 subtypes and other receptors. acs.org By creating a library of Mepirapim analogues and screening them against the different CaV3 channels, it may be possible to identify a selective inhibitor. colostate.edu The development of such compounds would significantly advance research into the specific contributions of each CaV3 subtype to neurological diseases.

Translational Research Hypotheses Derived from Preclinical Findings

Preclinical data on Mepirapim analogues generate several translational hypotheses that warrant further investigation. The goal of translational research is to bridge the gap between basic laboratory findings and clinical applications. researchgate.netproventainternational.com

| Preclinical Finding | Translational Research Hypothesis |

|---|---|

| SB2193, a Mepirapim analogue, protects against 6 Hz-induced seizures in mice. frontiersin.orgfrontiersin.org | Mepirapim-based CaV3 inhibitors could be effective for certain types of focal or generalized seizures in humans that are resistant to other treatments. |

| SB2193 shows divergent effects in the GAERS model of absence epilepsy, increasing spike-and-wave discharges at higher doses. frontiersin.orgnih.gov | The role of pan-CaV3 inhibition in absence epilepsy is complex, and targeting specific CaV3 subtypes may be necessary for therapeutic benefit, suggesting patient stratification would be crucial in any clinical trial. |

| Mepirapim analogues are brain-penetrant. frontiersin.orgnih.gov | The Mepirapim scaffold is suitable for developing centrally-acting drugs for a range of neurological and psychiatric disorders where T-type calcium channels are implicated. |

| Mepirapim itself can induce addiction-related behaviors and neurochemical changes in the brain's reward circuits in rodents. nih.govnih.gov | While the Mepirapim scaffold is promising for CaV3 inhibition, careful toxicological and abuse liability studies are essential for any potential therapeutic candidate derived from it to ensure it does not retain the parent compound's addiction potential. mdpi.com |

These hypotheses underscore the need for further preclinical characterization to refine the therapeutic window and potential indications for Mepirapim-derived compounds. Reverse translation, where clinical observations inform preclinical model development, could also be valuable. proventainternational.com

Addressing Challenges and Opportunities in the Preclinical Development of Novel Chemical Entities from Illicit Drug Structures

The origin of Mepirapim as a compound found in illicit synthetic cannabis products highlights both the challenges and opportunities in developing new chemical entities from such structures. wikipedia.orgmdpi.com

Challenges:

Pharmacological Complexity: Illicitly developed compounds often have "dirty" pharmacological profiles, acting on multiple targets, which can lead to unpredictable and adverse effects. frontiersin.orgnih.gov

Abuse Liability: A primary concern is the potential for abuse and addiction, as these compounds were often designed to mimic the effects of controlled substances. nih.govmdpi.com

Regulatory Hurdles: The association with illicit use can create significant regulatory and public perception challenges for drug development. researchgate.net

Lack of Standardization: The constant emergence of new psychoactive substances (NPS) with minor structural modifications makes it difficult for researchers and regulators to keep pace. researchgate.netsemanticscholar.org

Opportunities:

Novel Scaffolds: These compounds represent a diverse and largely untapped source of novel chemical structures that may possess unique and therapeutically valuable properties, as demonstrated by Mepirapim's CaV3 inhibitory activity. frontiersin.orgfrontiersin.org

Lead Compound Optimization: Medicinal chemistry can be used to separate desired therapeutic effects from unwanted psychoactive or toxic properties. The development of Mepirapim analogues with minimal CB1 activity is a prime example of this opportunity. frontiersin.orgnih.gov

Understanding Drug Action: Studying these compounds can provide valuable insights into the structure-activity relationships of receptor systems in the brain and inform the design of safer therapeutic agents. mdpi.commdpi.com

The successful preclinical development of a drug candidate from an illicitly-derived structure requires a robust research framework. This includes comprehensive pharmacological profiling, rigorous toxicological assessment, and a clear strategy to mitigate risks such as abuse potential. nih.govrsc.org The journey of Mepirapim from a synthetic cannabinoid to a promising scaffold for neurological research tools exemplifies how scientific inquiry can find therapeutic potential in unexpected places.

Q & A

Q. What is the structural relationship between Mepirapim hydrochloride and JWH-018, and how does this influence receptor binding?

this compound is a structural analogue of JWH-018, a synthetic cannabinoid, but incorporates a 4-methylpiperazine group. This modification reduces its affinity for CB1 receptors compared to JWH-018 (Ki = 112.86 nM vs. 4.44 nM) . Computational modeling and competitive binding assays are recommended to assess how steric or electronic effects of the methylpiperazine moiety alter receptor interactions.

Q. What validated analytical methods exist for quantifying this compound in biological matrices?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. A validated protocol includes spiking blank human blood/urine with deuterated internal standards (e.g., acetyl fentanyl-d5), solid-phase extraction, and quantification via calibration curves (e.g., linear range 1–1,000 ng/g) . Cross-validation with high-resolution mass spectrometry (HRMS) is advised to confirm specificity.

Q. What pharmacological effects distinguish this compound from other synthetic cannabinoids?

Mepirapim exhibits low efficacy in CB1R/CB2R signaling pathways (e.g., ERK activation) despite moderate binding affinity. Unlike JWH-018, it shows minimal functional activity in vitro, suggesting partial agonism or biased signaling . In vivo studies in rodent models are critical to assess psychoactive vs. peripheral effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CB1R affinity values for this compound?

Discrepancies in Ki values (e.g., 112.86 nM vs. >1,000 nM ) may arise from assay conditions (e.g., membrane preparation, radioligand choice). Standardize protocols using WHO-recommended reference materials and validate with orthogonal techniques (e.g., β-arrestin recruitment assays vs. cAMP inhibition). Statistical meta-analysis of published datasets is also recommended .

Q. What experimental design optimizes structure-activity relationship (SAR) studies for Mepirapim analogues?

- Step 1: Synthesize derivatives with systematic modifications (e.g., alkyl chain length, heterocycle substitution).

- Step 2: Screen receptor affinity using competitive binding assays (CB1R/CB2R) and functional assays (e.g., β-arrestin, G protein coupling).

- Step 3: Prioritize compounds with >10-fold selectivity for CB2R to explore therapeutic potential (e.g., inflammation) while minimizing psychoactivity .

Q. How can researchers improve the sensitivity of Mepirapim detection in complex matrices?

- Method Optimization: Use hydrophilic-lipophilic balance (HLB) SPE cartridges for extraction, reducing matrix interference.

- Instrumentation: Couple LC-MS/MS with ion mobility spectrometry (IMS) to separate isobaric contaminants.

- Validation: Include stability tests under varying pH/temperature conditions to account for degradation in forensic samples .

Q. What strategies mitigate bias in assessing Mepirapim’s addictive potential?

- Preclinical Models: Combine conditioned place preference (CPP) and self-administration assays in rodents.

- Biomarkers: Measure dopamine release in the nucleus accumbens via microdialysis or fast-scan cyclic voltammetry.

- Controls: Compare with JWH-018 and THC to contextualize abuse liability .

Methodological Guidance

Q. How should researchers validate new antibodies for Mepirapim immunoassays?

- Specificity: Test cross-reactivity with 50+ structurally related cannabinoids.

- Sensitivity: Establish a limit of detection (LOD) ≤1 ng/mL in serum.

- Reproducibility: Perform inter-laboratory validation using blinded samples .

Q. What statistical approaches are robust for analyzing dose-response data in Mepirapim studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models. Report confidence intervals and effect sizes to enhance reproducibility .

Data Interpretation & Contradictions

Q. How to address conflicting evidence on Mepirapim’s metabolic stability?

- In Vitro: Incubate with human liver microsomes (HLMs) and recombinant CYP450 isoforms (e.g., CYP3A4, CYP2C19).

- In Silico: Use software like Simcyp to predict hepatic extraction ratio.

- Contextualize: Variability may stem from interspecies differences (e.g., rodent vs. human metabolism) .

Ethical & Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.